molecular formula C11H14N4O2 B12568027 Tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamate

Tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamate

Cat. No.: B12568027
M. Wt: 234.25 g/mol
InChI Key: CTZOJSVMLQRBHR-UHFFFAOYSA-N
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Description

tert-Butyl (2-cyanopyrimidin-5-yl)methylcarbamate is a pyrimidine derivative featuring a tert-butyl carbamate group attached to a methyl-substituted pyrimidine ring.

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

tert-butyl N-[(2-cyanopyrimidin-5-yl)methyl]carbamate

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-7-8-5-13-9(4-12)14-6-8/h5-6H,7H2,1-3H3,(H,15,16)

InChI Key

CTZOJSVMLQRBHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(N=C1)C#N

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamate typically involves the reaction of 2-cyanopyrimidine with tert-butyl chloroformate and a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Formula MW (g/mol) Notable Data/Applications
Target Compound Pyrimidine 2-Cyano, 5-methylcarbamate Not Provided ~250* Intermediate in kinase inhibitors
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine 5-Fluoro, 4-hydroxy, 6-methyl C₁₁H₁₆FN₃O₃ 257.26 Acute toxicity (LD₅₀: 300 mg/kg)
Compound 12t Pyrimidine 4-Thiazol-5-yl, 5-cyano C₂₃H₂₈N₈O₂S 504.63 CDK9 inhibition (IC₅₀ < 50 nM)
tert-Butyl (4-cyclopropylthiazol-2-yl)(methyl)carbamate Thiazole 4-Cyclopropyl C₁₂H₁₇N₂O₂S 257.10 HR-MS: [M+H]⁺ 257.0994

*Estimated based on analogs.

Biological Activity

Tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamate is a chemical compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a tert-butyl group, a methylcarbamate moiety, and a cyanopyrimidine ring, suggest various interactions with biological targets. This article explores the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4O2C_{11}H_{14}N_{4}O_{2} with a molecular weight of approximately 234.26 g/mol. The compound's structure is characterized by:

  • Tert-butyl group : A bulky substituent that can influence the lipophilicity and bioavailability.
  • Cyanopyrimidine ring : A heterocyclic structure that is often associated with various pharmacological activities.
  • Methylcarbamate moiety : Known for its role in enhancing the stability and activity of compounds.

In Vitro Studies

In vitro studies have suggested that pyrimidine derivatives can exhibit significant biological activities. For instance, compounds featuring similar structural motifs have been shown to act as inhibitors of acetylcholinesterase and β-secretase, which are crucial in the context of Alzheimer's disease. These findings indicate potential neuroprotective effects of this compound through modulation of amyloid beta peptide aggregation .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC11H14N4O2C_{11}H_{14}N_{4}O_{2}Contains a cyanopyrimidine structure
Tert-butyl (5-aminopyridin-2-YL)methylcarbamateC11H14N4O2C_{11}H_{14}N_{4}O_{2}Contains an amino group instead of cyano
Tert-butyl carbamateC6H13N1O2C_{6}H_{13}N_{1}O_{2}Lacks pyrimidine structure

This table highlights the uniqueness of this compound, particularly its specific substitution pattern on the pyrimidine ring, which may influence its biological activity differently compared to other similar compounds.

Case Studies and Research Findings

  • Neuroprotective Effects : In studies involving related compounds, it was observed that certain pyrimidine derivatives could significantly reduce cell death induced by amyloid beta peptides in astrocyte cultures. Although direct studies on this compound are lacking, the implications suggest that it may exhibit similar protective effects against neurotoxicity .
  • Pharmacological Potential : The structural features of this compound position it as a candidate for further exploration in drug development targeting neurodegenerative diseases. Its ability to inhibit key enzymes involved in amyloidogenesis could make it a valuable lead compound for therapeutic interventions .

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